molecular formula C12H12N2O2 B12892582 5-Methyl-N-(3-methylphenyl)-1,2-oxazole-4-carboxamide CAS No. 61643-27-4

5-Methyl-N-(3-methylphenyl)-1,2-oxazole-4-carboxamide

Cat. No.: B12892582
CAS No.: 61643-27-4
M. Wt: 216.24 g/mol
InChI Key: BTGBRBNAKCUHNE-UHFFFAOYSA-N
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Description

5-Methyl-N-(m-tolyl)isoxazole-4-carboxamide is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-N-(m-tolyl)isoxazole-4-carboxamide typically involves the cycloaddition of nitrile oxides with alkenes or alkynes. One common method is the reaction of 3-methyl-4-nitroisoxazole with m-toluidine under acidic conditions to form the desired product . Another approach involves the condensation of primary nitro compounds with aldehydes or activated ketones .

Industrial Production Methods

Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods include the use of eco-friendly catalysts and reagents to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-N-(m-tolyl)isoxazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoxazole oxides, while reduction can produce amines.

Scientific Research Applications

5-Methyl-N-(m-tolyl)isoxazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-N-(m-tolyl)isoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methylisoxazole-4-carboxylic acid
  • 4-Methylisoxazole-5-carboxamide
  • 3-Methylisoxazole-4-carboxamide

Uniqueness

5-Methyl-N-(m-tolyl)isoxazole-4-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to other isoxazole derivatives, it may exhibit different reactivity and biological activity, making it valuable for specific applications.

Properties

CAS No.

61643-27-4

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

5-methyl-N-(3-methylphenyl)-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C12H12N2O2/c1-8-4-3-5-10(6-8)14-12(15)11-7-13-16-9(11)2/h3-7H,1-2H3,(H,14,15)

InChI Key

BTGBRBNAKCUHNE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(ON=C2)C

Origin of Product

United States

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